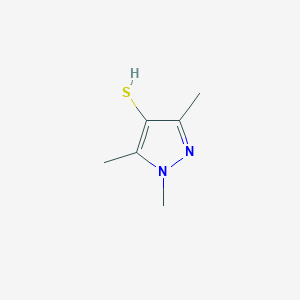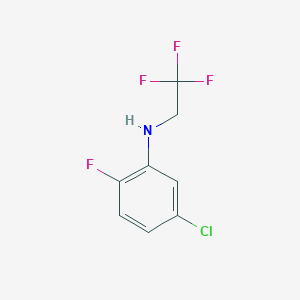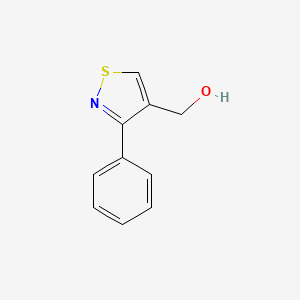
(3-Phenyl-1,2-thiazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Phenyl-1,2-thiazol-4-yl)methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a phenyl group attached to the thiazole ring, which is further connected to a methanol group. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-1,2-thiazol-4-yl)methanol typically involves the reaction of 2-aminothiophenol with α-haloketones under basic conditionsOne common method involves the use of potassium hydroxide in ethanol as a base, with the reaction mixture being stirred at room temperature .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with the use of continuous flow reactors and automated systems to ensure consistent production .
化学反应分析
Types of Reactions
(3-Phenyl-1,2-thiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products Formed
Oxidation: Formation of (3-Phenyl-1,2-thiazol-4-yl)aldehyde or (3-Phenyl-1,2-thiazol-4-yl)carboxylic acid.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used
科学研究应用
(3-Phenyl-1,2-thiazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of (3-Phenyl-1,2-thiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents. Additionally, the phenyl group can enhance the compound’s binding affinity to specific targets, increasing its potency .
相似化合物的比较
Similar Compounds
- (2-Phenyl-1,3-thiazol-4-yl)methanol
- (4-Phenyl-1,3-thiazol-2-yl)methanol
- (2-Phenyl-1,2-thiazol-4-yl)methanol
Uniqueness
(3-Phenyl-1,2-thiazol-4-yl)methanol is unique due to its specific substitution pattern on the thiazole ring. The position of the phenyl and methanol groups can significantly influence the compound’s chemical reactivity and biological activity. Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
属性
分子式 |
C10H9NOS |
|---|---|
分子量 |
191.25 g/mol |
IUPAC 名称 |
(3-phenyl-1,2-thiazol-4-yl)methanol |
InChI |
InChI=1S/C10H9NOS/c12-6-9-7-13-11-10(9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 |
InChI 键 |
GYEMMXZJBOCJNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NSC=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


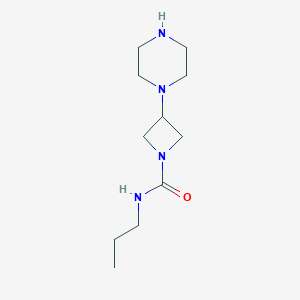
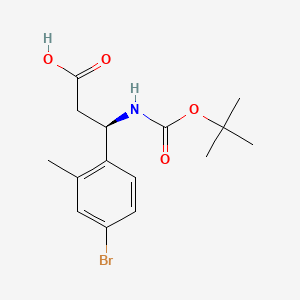
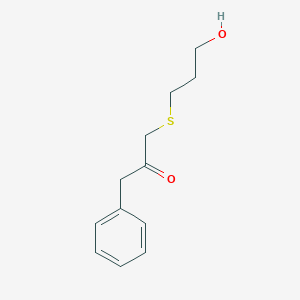
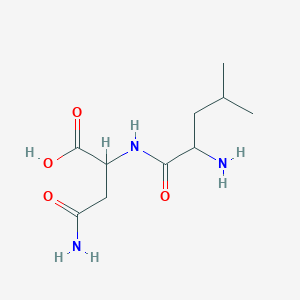
![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15325858.png)




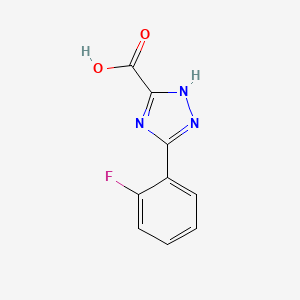
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B15325911.png)
